tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate
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Overview
Description
Tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate is a chemical compound characterized by the presence of a tert-butyl group, an aminomethyl group, and a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate typically involves the reaction of a cyclopentyl derivative with tert-butyl carbamate. The process may include steps such as:
Formation of the cyclopentyl derivative: This can be achieved through various methods, including the reduction of cyclopentanone.
Introduction of the aminomethyl group: This step involves the reaction of the cyclopentyl derivative with a suitable aminomethylating agent.
Coupling with tert-butyl carbamate: The final step involves the coupling of the aminomethylated cyclopentyl derivative with tert-butyl carbamate under appropriate conditions, such as the presence of a base and a solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as flow microreactor systems can be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be employed in the study of biological processes and pathways, particularly those involving aminomethyl and carbamate groups.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate include:
Tert-butyl ((1R,2S)-2-(aminomethyl)cyclohexyl)carbamate: A similar compound with a cyclohexyl ring instead of a cyclopentyl ring.
Tert-butyl ((1R,2S)-2-(aminomethyl)cyclobutyl)carbamate: A compound with a cyclobutyl ring.
Tert-butyl ((1R,2S)-2-(aminomethyl)cycloheptyl)carbamate: A compound with a cycloheptyl ring.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the cyclopentyl ring, which imparts distinct chemical and biological properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(aminomethyl)cyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRDDBPZHZEGNY-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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